Boc-6-chloro-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches to Boc-6-chloro-DL-tryptophan
The total synthesis of this compound typically begins with the construction of the 6-chlorotryptophan backbone, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The core synthesis joins a 6-chloroindole (B17816) precursor with an amino acid side chain.
The assembly of the tryptophan framework relies on the synthesis of key precursors, primarily a substituted indole (B1671886) and a suitable C3 side-chain synthon. One common strategy involves the condensation of 6-chloroindole with a serine derivative. For instance, 6-chloroindole can be reacted with racemic N-acetylserine in the presence of acetic acid and acetic anhydride (B1165640) to form N-acetyl-6-chloro-DL-tryptophan. This intermediate is then hydrolyzed to yield 6-chloro-DL-tryptophan.
Another established method is the Strecker amino acid synthesis. rsc.orgrsc.org This approach starts with the corresponding indole, which is reacted with an aldehyde and a cyanide source, followed by hydrolysis to yield the racemic amino acid. The use of chiral auxiliaries, such as (S)-methylbenzylamine and its derivatives, can facilitate the synthesis of enantiomerically enriched tryptophan analogues. rsc.orgrsc.org
Once the 6-chloro-DL-tryptophan is obtained, the amino group is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in a solvent mixture like tetrahydrofuran (B95107) and ethyl acetate (B1210297) with a base such as sodium bicarbonate to yield the final product, this compound. chemicalbook.com
Since most synthetic routes produce a racemic (DL) mixture, the separation of the D- and L-enantiomers is a critical step for applications requiring stereoisomerically pure compounds. This separation, or chiral resolution, is commonly achieved through enzymatic or chromatographic methods. wikipedia.org
Enzymatic resolution is a highly selective method for separating enantiomers. It leverages the stereospecificity of enzymes to act on only one enantiomer in a racemic mixture. For tryptophan derivatives, L-aminoacylase is frequently used. In this process, the racemic N-acetyl-6-chloro-DL-tryptophan is treated with L-aminoacylase (EC 3.5.1.14). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-6-chlorotryptophan, while leaving the N-acetyl-D-6-chlorotryptophan unchanged. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different chemical properties. A similar enzyme, Acylase I, can also be employed for this purpose. chemicalbook.com
| Enzymatic Resolution of N-acetyl-6-chloro-DL-tryptophan | |
| Enzyme | L-aminoacylase (or Acylase I) |
| Substrate | N-acetyl-6-chloro-DL-tryptophan |
| Action | Selective hydrolysis of the N-acetyl group from the L-enantiomer |
| Products | L-6-chlorotryptophan and N-acetyl-D-6-chlorotryptophan |
| Separation Principle | Difference in chemical properties between the free amino acid and the N-acetylated form |
Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) with CSPs is a common and reliable method. researchgate.net For tryptophan and its derivatives, various CSPs have proven effective, including those based on macrocyclic glycopeptides like teicoplanin or vancomycin. mdpi.commdpi.com The separation mechanism involves a combination of interactions such as hydrogen bonding, π–π interactions, and ionic interactions between the chiral selector and the tryptophan enantiomers. mdpi.com
Other chromatographic techniques include:
Counter-current chromatography , which has been successfully used for the enantioseparation of DL-tryptophan using bovine serum albumin as a chiral selector in an aqueous-aqueous solvent system. nih.govnih.gov
Capillary Electrophoresis (CE) , where chiral selectors like cyclodextrins are added to the background electrolyte to achieve separation of enantiomers. researchgate.netacs.org
| Chromatographic Method | Chiral Selector / Stationary Phase | Principle |
| Chiral HPLC | Macrocyclic glycopeptides (e.g., Vancomycin, Teicoplanin) | Differential interactions (H-bonding, π–π, ionic) with enantiomers. mdpi.commdpi.com |
| Counter-Current Chromatography | Bovine Serum Albumin (BSA) | Differential partitioning of enantiomers between two liquid phases. nih.govnih.gov |
| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., α-cyclodextrin) | Formation of transient diastereomeric inclusion complexes with different electrophoretic mobilities. researchgate.net |
Stereoselective Synthesis and Chiral Resolution Techniques for DL-form
Chlorination Strategies at the Indole C6 Position
Achieving regioselective chlorination at the C6 position of the indole ring is a significant challenge, as electrophilic substitution on the indole nucleus typically favors the C3 position, followed by C2 and C5. chim.it Therefore, specific strategies are required to direct the halogenation to the C6 position.
Several advanced synthetic methods have been developed to control the site of halogenation on the indole ring.
Directed C-H Functionalization : One powerful strategy involves the use of a directing group attached to the indole nitrogen. This group can coordinate to a metal catalyst and direct the reaction to a specific C-H bond. For instance, an N–P(O)tBu₂ directing group in the presence of a copper catalyst has been used to achieve C6-arylation of indoles, demonstrating a mechanism for C6-selectivity. acs.org Similarly, iridium-catalyzed C-H borylation can be used to install a boryl group regioselectively at the C6 position, which can then be subsequently converted to a chlorine atom. thieme-connect.com
Enzymatic Halogenation : Biocatalysis offers an alternative approach with high regioselectivity. Flavin-dependent halogenase enzymes can selectively chlorinate or brominate the tryptophan indole ring. researchgate.net The specific position of halogenation (C5, C6, or C7) is determined by the enzyme's active site architecture, which positions the substrate in a precise orientation relative to the reactive halogenating species. researchgate.netfrontiersin.org For example, the structure of tryptophan 6-halogenase reveals that the C6 position of tryptophan is positioned adjacent to a key catalytic lysine (B10760008) residue, facilitating halogenation at that specific site. researchgate.net
Control of Electronic and Steric Factors : The inherent reactivity of the indole ring can be modulated by substituents. While the C3 position is the most nucleophilic, theoretical calculations on substituted indoles, such as 3-acetyl-5-hydroxyindole, show that the relative energies of the Wheland intermediates for electrophilic attack can be influenced by these substituents. wuxiapptec.com While simple HOMO analysis may not always predict the correct outcome, analyzing the full reaction energy profile, including transition states, can explain the observed regioselectivity for positions like C6. wuxiapptec.com In some cases, photochemical reactions between tryptophan and halocompounds have been shown to result in modification at the C4 and C6 positions. nih.gov
Enzymatic Halogenation (e.g., Flavin-Dependent Halogenases like SttH, Thal)
Flavin-dependent halogenases (FDHs) are enzymes that regioselectively halogenate a variety of aromatic compounds, including tryptophan. mdpi.commanchester.ac.uk These enzymes offer an environmentally friendly alternative to chemical halogenation methods, as they utilize innocuous halide salts and molecular oxygen. nih.govscite.ai The tryptophan 6-halogenases, such as SttH and Thal, specifically catalyze the chlorination at the C6 position of the indole ring of tryptophan. nih.govnih.gov
The catalytic mechanism of FDHs involves the generation of a reactive halogenating species at the flavin cofactor site, which is then channeled to the substrate-binding site. chemrxiv.org The regioselectivity of the halogenation is dictated by the precise orientation of the tryptophan molecule within the active site. nih.govwikipedia.org For tryptophan 6-halogenases, the enzyme positions the C6 of the indole ring in proximity to the catalytic lysine residue, facilitating electrophilic aromatic substitution at this specific position. nih.gov
Several tryptophan halogenases have been identified and characterized, each with a specific regioselectivity for the indole ring (C5, C6, or C7). nih.gov
Table 1: Examples of Tryptophan Halogenases and their Regioselectivity
| Enzyme | Regioselectivity | Organism of Origin |
|---|---|---|
| SttH | C6 | Streptomyces toxytricini |
| Thal | C6 | Streptomyces albogriseolus |
| RebH | C7 | Lechevalieria aerocolonigenes |
| PrnA | C7 | Pseudomonas fluorescens |
Structure-Based Engineering for Regioselectivity
The regioselectivity of flavin-dependent halogenases can be altered through structure-based protein engineering. By identifying key amino acid residues in the active site that control substrate binding and orientation, it is possible to create enzyme variants with novel halogenation patterns. mdpi.com
A notable example is the tryptophan 6-halogenase Thal. While wild-type Thal halogenates tryptophan at the C6 position, researchers have successfully switched its regioselectivity to the C7 position. nih.gov This was achieved by creating a quintuple variant (Thal-RebH5) where five active site residues of Thal were replaced with the corresponding residues from the tryptophan 7-halogenase RebH. mdpi.comnih.govscite.aichemrxiv.org This engineered enzyme exhibited an almost complete switch in regioselectivity for both chlorination and bromination, demonstrating the feasibility of tailoring FDHs for specific synthetic applications. mdpi.comnih.gov
Non-Enzymatic Chlorination Approaches
While enzymatic methods offer high regioselectivity, non-enzymatic chemical synthesis provides an alternative route to chlorinated tryptophan analogs. Direct chlorination of the tryptophan indole ring can be challenging due to the electron-rich nature of the ring system, which can lead to multiple halogenations and side reactions. nih.gov Tryptophan is not susceptible to chlorination by hypochlorous acid (HOCl) or chloramines under standard conditions; instead, these reagents tend to form oxindole (B195798) derivatives. nih.gov
However, synthetic routes have been developed to produce specific chlorinated tryptophan isomers. For instance, the synthesis of 6-chloro-D-tryptophan has been reported, indicating that chemical methods can achieve the desired chlorination. doi.org These methods often involve multi-step syntheses starting from appropriately substituted indole precursors. One approach involves the enantioselective hydrogenation of α,β-didehydroamino acids derived from chlorinated indole aldehydes. chim.it
Boc Protection Strategies for Amino Acids
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis and other chemical modifications. google.comgoogle.com The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). google.com This orthogonality makes it a valuable tool for complex multi-step syntheses.
In the context of tryptophan, the Boc group can also be used to protect the indole nitrogen, providing protection against electrophilic attack during subsequent synthetic steps. google.com
Reaction Conditions and Reagents
The introduction of a Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. chemicalbook.com
Table 2: Common Reagents and Conditions for Boc Protection
| Reagent | Base | Solvent | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc)2O | Sodium bicarbonate | Tetrahydrofuran / Ethyl acetate | 20°C |
For the synthesis of Boc-7-chloro-DL-tryptophan, a reported method involves the use of di-tert-butyl dicarbonate with sodium hydrogencarbonate in a mixture of tetrahydrofuran and ethyl acetate at 20°C for 12 hours, resulting in an 80% yield. chemicalbook.com
Synthesis of Related Chlorinated Tryptophan Analogs and Derivatives
The synthesis of various chlorinated tryptophan analogs is crucial for exploring their potential applications in drug discovery and materials science. Both chemical and enzymatic methods have been employed to generate a diverse range of these compounds. chim.itresearchgate.net
Enzymatic approaches using tryptophan synthase have been utilized for the preparation of a wide array of tryptophan analogues, including those with chloro substitutions on the benzene (B151609) ring. chim.it Chemical syntheses often rely on coupling substituted indoles with amino acid precursors or constructing the indole ring on a pre-existing amino acid scaffold. chim.it
Synthesis of 6-chloro-L-tryptophan
The synthesis of the enantiomerically pure 6-chloro-L-tryptophan has been achieved through various chemical routes. prepchem.com One reported method involves the deprotection of a precursor compound using aqueous hydrobromic acid. prepchem.com In this synthesis, the starting material is heated in 2 N aqueous HBr at 95°C for 30 hours. After workup and crystallization from glacial acetic acid, 6-chloro-L-tryptophan is obtained in good yield. prepchem.com
Enzymatic synthesis of 6-chloro-L-tryptophan can be accomplished using the tryptophan 6-halogenase SttH. nih.govscispace.com This enzyme specifically catalyzes the chlorination of L-tryptophan at the C6 position. nih.gov
Synthesis of 6-chloro-D-tryptophan
The synthesis of 6-chloro-D-tryptophan, a non-nutritive sweetener, has been achieved through both chemical and biosynthetic methods. oup.comnih.gov
A notable chemical synthesis route begins with D-tryptophan. oup.com This multi-step process involves the initial nitration of the starting material, followed by a hydrogenation step to reduce the nitro group to an amine, yielding 6-amino-D-tryptophan. The subsequent step involves the diazotization of this amino intermediate. The synthesis is completed by a reaction with cuprous chloride, which displaces the diazonium group with a chlorine atom to furnish the final product, 6-chloro-D-tryptophan. oup.com The optical rotation of the synthesized compound was confirmed to match that of an authentic sample. oup.com
Table 1: Chemical Synthesis Pathway for 6-chloro-D-tryptophan
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | - | 6-nitro-D-tryptophan |
| 2 | Hydrogenation | - | 6-amino-D-tryptophan |
| 3 | Diazotization | - | Diazonium salt intermediate |
| 4 | Sandmeyer Reaction | Cuprous Chloride | 6-chloro-D-tryptophan |
In addition to chemical synthesis, biosynthetic approaches have been developed. nih.gov These methods utilize flavin-dependent halogenase enzymes within engineered E. coli strains to achieve regioselective chlorination of tryptophan. By selecting the appropriate halogenase, it is possible to produce 6-chloro-tryptophan directly from tryptophan in a biological system. nih.gov
Synthesis of other positional isomers (e.g., 5-chloro, 7-chloro)
The synthesis of other chlorinated isomers of tryptophan, such as 5-chloro- and 7-chloro-tryptophan, employs distinct strategies, including classic organic reactions and enzymatic methods.
The synthesis of 5-chloro-tryptophan can be accomplished using a Strecker amino acid synthesis strategy. rsc.org This approach utilizes a chiral auxiliary, such as (S)-methylbenzylamine, to facilitate the enantiomerically pure synthesis of various indole-substituted (S)-tryptophans, including the 5-chloro derivative. rsc.org
For 7-chloro-tryptophan, biosynthetic methods are particularly prominent. nih.govnih.gov These routes leverage specific tryptophan 7-halogenase enzymes, such as PrnA and RebH, which catalyze the direct chlorination at the 7-position of the indole ring. nih.gov Engineered microbial systems, including E. coli and Corynebacterium glutamicum, expressing these halogenases can produce 7-chloro-L-tryptophan. smolecule.comresearchgate.net The process requires the halogenase, flavin reductase, chloride ions, and molecular oxygen to function. nih.govsmolecule.com
Table 2: Comparison of Synthesis Methods for Tryptophan Positional Isomers
| Isomer | Synthesis Method | Key Features |
|---|---|---|
| 5-chloro-tryptophan | Strecker Synthesis | Utilizes a chiral auxiliary for stereocontrol. rsc.org |
| 6-chloro-tryptophan | Chemical Synthesis | Multi-step process from D-tryptophan involving nitration, hydrogenation, and diazotization. oup.com |
| 7-chloro-tryptophan | Enzymatic Halogenation | Employs tryptophan 7-halogenase (e.g., PrnA, RebH) for regioselective chlorination. nih.govnih.gov |
Introduction of other functional groups
Beyond chlorination, various methodologies exist to introduce other functional groups onto the tryptophan indole ring, expanding its chemical diversity for applications in protein engineering and drug discovery.
Halogenation (Bromination): The synthesis of brominated tryptophan derivatives, such as 5-bromo- and 6-bromo-tryptophan, has been achieved through the enantioselective hydrogenation of precursor molecules. chim.it
Aryl Groups: Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl groups. Following the synthesis of a halogenated tryptophan derivative (e.g., 5-bromo-tryptophan), Suzuki-Miyaura or Negishi coupling reactions can be employed to form a new carbon-carbon bond between the indole ring and various arylboronic acids or organozinc compounds, respectively. chim.it
Alkyl and Fluoro Groups: Functional groups like methyl and fluorine have been introduced to study their effects on molecular interactions. acs.org For instance, 5-methyl-tryptophan can be used to increase the electron-donating character of the indole ring. acs.org Progressive fluorination of the indole ring is another strategy used to modulate the electrostatic potential of the aromatic system, which is valuable for studying cation-π and π-π interactions in proteins. acs.orgresearchgate.net
Modern Synthetic Methods: More recent approaches include the direct C–H activation of the tryptophan backbone. chim.it This transition metal-catalyzed method allows for the direct formation of a bond between a C-H group on the alanine (B10760859) portion of tryptophan and a functionalized indole, providing a more atom-economical route to substituted derivatives. chim.it
Table 3: Methods for Introducing Functional Groups to Tryptophan
| Functional Group | Method | Description |
|---|---|---|
| Bromo | Enantioselective Hydrogenation | Hydrogenation of a dehydroamino acid precursor containing the brominated indole. chim.it |
| Aryl | Suzuki/Negishi Coupling | Palladium-catalyzed reaction of a bromo-tryptophan derivative with an arylboronic acid or organozinc reagent. chim.it |
| Fluoro | Biosynthetic Incorporation | Use of auxotrophic expression systems to incorporate fluorinated tryptophan analogues into proteins. acs.orgresearchgate.net |
| Methyl | Biosynthetic Incorporation | Similar to fluoro-derivatives, using specific expression systems to incorporate methylated analogues. acs.org |
| Various Substituents | C-H Activation | Direct, palladium-catalyzed coupling of an activated alanine derivative with a substituted 3-iodoindole. chim.it |
Biochemical and Pharmacological Investigations
Interaction with Tryptophan Metabolizing Enzymes
Tryptophan serves as a crucial precursor for several metabolic pathways, including the synthesis of the neurotransmitter serotonin (B10506) and the production of kynurenine (B1673888) and its derivatives. The interaction of tryptophan analogs like 6-chloro-DL-tryptophan with the key enzymes in these pathways can significantly alter their function.
Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, converting tryptophan to 5-hydroxytryptophan (B29612). wikipedia.orgmedchemexpress.com There are two main isoforms of this enzyme, TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system. wikipedia.orgfrontiersin.org
While direct studies specifically investigating the inhibitory effects of Boc-6-chloro-DL-tryptophan or 6-chloro-DL-tryptophan on TPH isoforms are not prominently available in current literature, research on analogous halogenated compounds provides some context. For instance, p-Chlorophenylalanine, another chlorinated analog, is known to be a selective and irreversible inhibitor of tryptophan hydroxylase. medchemexpress.com Similarly, 6-Fluorotryptophan has been shown to act as a competitive inhibitor of TPH. medchemexpress.com These findings suggest that halogenation of the tryptophan ring structure is a strategy that can lead to TPH inhibition, though specific kinetic data for the 6-chloro variant is needed for confirmation.
There is a lack of specific data from the conducted research concerning the potential for this compound or 6-chloro-DL-tryptophan to act as a substrate for tryptophan hydroxylase. Kinetic analysis to determine binding affinity (Km) or turnover rate (kcat) has not been reported in the available literature.
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are two distinct, heme-containing enzymes that catalyze the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of tryptophan's indole (B1671886) ring to form N-formylkynurenine. wikipedia.orgnih.govtocris.com While TDO is primarily found in the liver, regulating systemic tryptophan levels, IDO is expressed more widely in extrahepatic tissues and plays a significant role in the immune system. nih.govtocris.com
Scientific investigations have demonstrated that 6-chloro-DL-tryptophan interacts significantly with the kynurenine pathway. Studies using interferon-gamma-stimulated human monocyte (THP-1) cells, which express IDO, have shown that 6-chloro-DL-tryptophan can attenuate the formation of key pathway metabolites. Specifically, it reduces the production of L-kynurenine and the downstream neuroactive compound quinolinic acid. nih.govportlandpress.com
The compound's interaction appears to be twofold. Firstly, it acts as a modulator or inhibitor of the pathway that metabolizes native L-tryptophan. Secondly, 6-chlorotryptophan itself serves as a substrate for the pathway's initial enzymes. nih.govnih.gov Instead of being converted to standard kynurenine, it is metabolized into chlorinated analogs, namely 4-chlorokynurenine (B1664160) and 7-chlorokynurenate. nih.gov This suggests that 6-chlorotryptophan is processed by IDO and/or TDO and subsequent enzymes in the kynurenine cascade. The formation of 7-chlorokynurenate is particularly noteworthy, as this molecule is known as a potent antagonist of NMDA receptors. nih.gov
Table 1: Inhibitory Activity of 6-chloro-DL-tryptophan on Kynurenine Pathway Metabolite Formation
This table summarizes the half-maximal inhibitory concentrations (IC50) of 6-chloro-DL-tryptophan in attenuating the production of L-kynurenine and quinolinic acid in interferon-gamma-stimulated THP-1 cells.
| Metabolite | IC50 Value (µM) | Reference |
| L-Kynurenine | 51 | nih.govportlandpress.com |
| Quinolinic Acid | 58 | portlandpress.com |
Table 2: Metabolic Fate of 6-chlorotryptophan in the Kynurenine Pathway
This table outlines the metabolites produced when 6-chlorotryptophan is processed by tryptophan metabolizing enzymes.
| Substrate | Resulting Metabolites | Reference |
| 6-chlorotryptophan | 4-chlorokynurenine, 7-chlorokynurenate | nih.gov |
Tryptophanase (TnaA) and Indole Production
Tryptophanase (TnaA) is an enzyme found primarily in bacteria that catalyzes the degradation of tryptophan into indole, pyruvate, and ammonia. nih.govmtroyal.ca This reaction is a key source of indole in microbial communities, such as the gut microbiome, where indole acts as an important signaling molecule. nih.gov
Based on available scientific literature, there are no studies describing the interaction of this compound or 6-chloro-DL-tryptophan with the enzyme Tryptophanase (TnaA). Therefore, its potential to act as either an inhibitor or a substrate for this enzyme, and its consequent effect on indole production, remains uninvestigated.
Modulation of Serotonin Pathways and Neurotransmission
Currently, there is a notable lack of direct scientific literature specifically investigating the effects of this compound on serotonin pathways and neurotransmission. The subsequent sections are therefore based on the known pharmacology of related halogenated tryptophan analogs, which may offer potential insights. However, it must be explicitly stated that these are not direct findings for this compound.
There is no available data from published scientific studies on the specific effects of this compound on serotonin (5-hydroxytryptamine, 5-HT) levels in biological systems. Tryptophan is the essential amino acid precursor for the synthesis of serotonin in the brain and other tissues. frontiersin.orgnih.gov The rate of serotonin synthesis can be influenced by the availability of tryptophan. frontiersin.orgnih.gov
Studies on other halogenated tryptophan analogs, such as 6-fluoro-DL-tryptophan, have shown an ability to modulate serotonin levels. For instance, administration of 6-fluoro-DL-tryptophan to rats resulted in a transient depletion of serotonin in various brain regions. This suggests that halogenated tryptophans can interact with the metabolic pathways of serotonin, though the precise mechanisms and effects can vary depending on the specific halogen and its position on the indole ring.
No specific research is available that details the direct interactions of this compound with serotonin receptors. The modulation of the serotonergic system can occur through various mechanisms, including direct binding to serotonin receptors as agonists or antagonists. Given that this compound is a modified amino acid, it is less likely to have high affinity for serotonin receptors compared to molecules that more closely mimic the structure of serotonin itself. Its primary mode of action within the serotonergic system, if any, would more likely be through its influence on serotonin synthesis.
There are no published studies on the neurochemical effects of this compound in animal models. Research on related compounds, such as p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, has demonstrated significant reductions in brain serotonin levels. researchgate.net While this compound is structurally different from PCPA, the presence of a chlorine atom on the indole ring could potentially lead to interactions with enzymes involved in tryptophan metabolism, which in turn could have neurochemical consequences. However, without direct experimental evidence, any potential effects remain speculative.
Biological Applications as a Research Tool
This compound serves as a specialized chemical compound primarily utilized in research and development settings. Its applications are rooted in its structural characteristics as a protected amino acid derivative.
The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. organic-chemistry.orgrsc.orgresearchgate.net This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions, making it a valuable tool for chemists synthesizing complex molecules. organic-chemistry.org Therefore, this compound is a useful building block for the synthesis of peptides or other complex molecules that contain a 6-chloro-tryptophan residue. The incorporation of this unnatural amino acid can be used to probe the structure and function of peptides and proteins.
As a tryptophanase inhibitor, this compound can be used as a research tool in biochemical and microbiological studies to investigate the role of gut microbial tryptophan metabolism in various physiological and pathological processes. nih.gov By selectively inhibiting tryptophanase, researchers can study the downstream effects of reduced indole and indoxyl sulfate (B86663) production.
| Application Area | Specific Use | Rationale |
|---|---|---|
| Organic Synthesis | Building block in peptide synthesis | The Boc protecting group allows for controlled, stepwise synthesis of peptides containing the 6-chloro-tryptophan moiety. organic-chemistry.orgrsc.orgresearchgate.net |
| Biochemical Research | Tool compound for studying tryptophanase | As a mechanism-based inhibitor, it can be used to probe the enzyme's active site and mechanism of action. |
| Microbiology/Physiology | Investigating the gut-brain axis | By modulating gut microbial metabolism, it can be used to study the influence of tryptophan metabolites on host physiology. |
Use in Peptide Synthesis for Structure-Activity Relationship Studies
This compound is a key building block in peptide synthesis, particularly for structure-activity relationship (SAR) studies. The halogenation of peptides, often achieved by incorporating chemically synthesized amino acid analogues like 6-chlorotryptophan, is a common strategy to enhance their functionality. nih.gov The Boc group is a widely used amino-protecting group in peptide synthesis, especially in solid-phase synthesis, due to its stability under various coupling conditions and its easy removal under mild acidic conditions. nih.gov This allows for the precise and controlled incorporation of the 6-chlorotryptophan moiety into a growing peptide chain.
The versatility of this compound extends to its incorporation into non-standard peptide architectures, such as β-peptides and stapled peptides. β-amino acids are known for their ability to form stable, predictable secondary structures like helices and sheets in short peptide sequences. researchgate.net The inclusion of a modified residue like 6-chlorotryptophan can further influence and stabilize these conformations.
Stapled peptides are a class of constrained peptides where the secondary structure, typically an α-helix, is reinforced by a synthetic brace. nih.govnih.gov This "staple" enhances the peptide's metabolic stability, cell permeability, and binding affinity to its target. nih.gov The synthesis of these complex structures often involves the use of non-natural amino acids. nih.gov this compound can be incorporated into a peptide sequence that is then subjected to a stapling reaction, such as olefin metathesis, to create a rigid, helical structure. nih.govnih.gov This approach allows for the creation of robust peptide-based therapeutics that can target previously "undruggable" intracellular protein-protein interactions. nih.gov
The substitution of tryptophan with 6-chlorotryptophan has a profound impact on peptide conformation and its interactions with binding partners. The bulky indole ring of tryptophan itself significantly influences the backbone conformation of peptides. nih.gov The addition of a chlorine atom at the 6-position alters the electronic and steric properties of this side chain.
The chlorine atom is electron-withdrawing and can change the hydrogen-bonding capabilities and aromatic interactions (e.g., π-π stacking) of the indole ring. These modifications can lead to altered binding affinity and specificity for the peptide's biological target. nih.gov For instance, the halogen bond, a noncovalent interaction between a halogen atom and a Lewis base, can provide an additional stabilizing force in a protein-ligand complex. The strategic placement of 6-chlorotryptophan can thus be used to fine-tune the binding properties of a peptide, leading to more potent and selective bioactive molecules. nih.gov
Table 1: Influence of 6-Chloro Substitution on Peptide Properties
| Property | Influence of 6-Chloro-Tryptophan Incorporation | Scientific Rationale |
|---|---|---|
| Conformation | Can stabilize or alter local secondary structures (e.g., helices, turns). nih.gov | The steric bulk and altered electronic nature of the chloro-indole side chain can influence backbone dihedral angles. nih.gov |
| Binding Affinity | Often enhances binding to target proteins. nih.gov | Introduction of new non-covalent interactions, such as halogen bonds, and improved hydrophobic interactions. nih.gov |
| Lipophilicity | Increases the overall hydrophobicity of the peptide. mdpi.com | The addition of a halogen atom generally increases the lipophilicity of a molecule, which can improve membrane permeability. nih.govmdpi.com |
| Metabolic Stability | Can increase resistance to enzymatic degradation. mdpi.com | The chloro-indole ring may be less susceptible to oxidative metabolism compared to the native tryptophan indole ring. |
As a Precursor for Bioactive Compounds
Beyond its direct incorporation into peptides, this compound serves as a versatile precursor for the synthesis of other bioactive compounds. nih.govcnrs.fr The halogen atom on the tryptophan ring acts as a chemical handle for further modifications. For example, the chlorine atom can be replaced or used in cross-coupling reactions, such as the Suzuki–Miyara coupling, to attach other chemical groups to the indole scaffold. nih.gov This synthetic flexibility allows for the creation of a diverse library of tryptophan derivatives with potentially novel biological activities. Enzymatic synthesis methods have also been developed for the convenient production of L-halotryptophans, which can then be used as starting materials in these synthetic pathways. nih.govst-andrews.ac.ukrsc.org
Fluorescent Probes and Structural Mimics of Tryptophan
Tryptophan's intrinsic fluorescence is often used to study protein structure and dynamics. However, developing probes with improved photophysical properties is an active area of research. Modified amino acids that act as structural mimics of tryptophan but possess enhanced fluorescent properties are valuable tools. nih.govrsc.org While 6-chlorotryptophan itself is not a specialized fluorescent probe, the strategies used to create it—namely, modifying the indole ring—are central to the design of such probes. researchgate.net
Researchers have synthesized fluorescent tryptophan analogues, such as those containing carbazole (B46965) or 3-hydroxychromone moieties, which can be incorporated into peptides. nih.govrsc.org These mimics retain the structural features of tryptophan, ensuring minimal perturbation of the peptide's structure and function, while offering superior fluorescent properties, such as sensitivity to the local environment. nih.govresearchgate.net This allows for more precise monitoring of biological events like peptide-nucleic acid binding or protein-protein interactions. nih.govrsc.org The development of Boc-protected versions of these fluorescent mimics facilitates their straightforward inclusion in standard peptide synthesis protocols.
Prodrug Design and Delivery Systems
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical transformation. nih.gov This strategy is widely used to overcome limitations of drug candidates, such as poor stability, low solubility, or lack of target specificity. nih.govsciensage.info
Boc-Protection for Enhanced Stability and Targeting
The tert-butoxycarbonyl (Boc) group is not only a protecting group for synthesis but can also be a key component in prodrug design. consensus.appbiointerfaceresearch.com By masking a reactive amine group on a drug molecule or a targeting moiety, the Boc group can enhance the compound's stability in circulation and prevent premature metabolism. sciensage.infobiointerfaceresearch.comnih.gov
The Boc group is generally stable under physiological conditions but can be cleaved under specific acidic conditions or potentially by certain enzymes, releasing the active molecule. This property can be exploited for targeted drug delivery. For example, a Boc-protected peptide or small molecule might be designed to be stable in the bloodstream but become activated in the acidic microenvironment of a tumor or within specific cellular compartments like lysosomes. sciensage.info Recent studies have shown that introducing Boc-protected amino acids into a peptide structure can increase the stability of the resulting molecule and improve its ability to reach its biological target. biointerfaceresearch.com
Table 2: Role of Boc-Protection in Prodrug Strategies
| Feature | Advantage for Prodrug Design | Mechanism/Rationale |
|---|---|---|
| Enhanced Stability | Protects the drug from premature enzymatic or chemical degradation in plasma. biointerfaceresearch.comnih.gov | The bulky Boc group sterically hinders access to the protected amine, preventing reactions like hydrolysis by peptidases. biointerfaceresearch.com |
| Improved Bioavailability | Can increase the lipophilicity of a polar drug, potentially improving its absorption across biological membranes. sciensage.info | The tert-butyl portion of the Boc group increases the nonpolar character of the molecule. |
| Targeted Release | Allows for controlled activation of the drug at the desired site of action. sciensage.infoconsensus.app | The Boc group can be designed for cleavage under specific conditions (e.g., low pH in tumor tissues) to release the active drug. rsc.org |
| Reduced Off-Target Effects | Keeps the drug in an inactive state until it reaches its target, minimizing systemic toxicity. sciensage.info | By preventing the drug from interacting with unintended biological molecules, the overall side-effect profile can be improved. |
Controlled Release Mechanisms
While specific research on the controlled release mechanisms of this compound is not extensively documented, the potential for its active form, 6-chloro-L-tryptophan, to be incorporated into various drug delivery systems has been noted. The inclusion of 6-chloro-L-tryptophan in peptide inhibitors targeting the interleukin-23 (IL-23) receptor suggests its compatibility with advanced oral drug delivery formulations. google.com These formulations are designed for controlled release and may include hydrogels, nanoparticles, microspheres, and various lipid-based systems to protect the therapeutic agent from degradation and ensure its targeted delivery. google.com
The development of such delivery systems is crucial for optimizing the therapeutic efficacy of peptide-based drugs and other bioactive molecules. The ability to encapsulate or embed compounds like 6-chloro-L-tryptophan within these carriers allows for sustained release, which can maintain therapeutic concentrations over a prolonged period, reduce dosing frequency, and minimize potential side effects.
Table 1: Potential Controlled Release Strategies for Halogenated Tryptophan Derivatives
| Delivery System | Description | Potential Advantages |
| Polymeric Hydrogels | Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. | Biocompatibility, tunable drug release kinetics, protection of the encapsulated drug. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nanometers. | Enhanced bioavailability, targeted delivery to specific tissues or cells, improved drug stability. |
| Microspheres | Spherical microparticles typically made from biodegradable polymers. | Sustained release over weeks or months, reduced systemic toxicity. |
| Micelles | Self-assembling core-shell nanostructures formed by amphiphilic molecules in an aqueous solution. | Solubilization of poorly water-soluble drugs, targeted delivery. |
| Enteric Coatings | pH-sensitive polymer coatings that remain intact in the acidic environment of the stomach but dissolve in the more alkaline conditions of the small intestine. | Protection of acid-labile drugs, targeted release in the intestine. google.com |
This table is illustrative of general controlled release technologies and their potential applicability to compounds like 6-chloro-L-tryptophan based on existing literature for similar molecules.
Potential for Altering Metabolic Pathways and Drug Delivery
The primary mechanism through which 6-chloro-DL-tryptophan and its enantiomers are understood to exert their pharmacological effects is by altering specific metabolic pathways. A significant body of research has focused on their role as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). nih.govwikipedia.orgmedchemexpress.com
IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan. nih.gov In various pathological conditions, such as cancer and chronic infections, the upregulation of IDO1 in immune and tumor cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. nih.govnih.gov This process creates an immunosuppressive microenvironment that allows cancer cells to evade the host's immune response. nih.govnih.gov
By inhibiting IDO1, 6-chloro-DL-tryptophan can block this immunosuppressive mechanism. Research has demonstrated that 6-chloro-DL-tryptophan can cause a dose-dependent inhibition of IFN-gamma-induced IDO-mediated L-tryptophan degradation in monocyte-derived macrophages and glioblastoma cells. researchgate.net This inhibition of tryptophan catabolism can help to restore T-cell function and enhance anti-tumor immunity. nih.govnih.gov
Furthermore, the D-enantiomer, 6-chloro-D-tryptophan, has been shown to suppress the synthesis of kynurenine in macrophages. ixcela.com This is particularly relevant in the context of neuroinflammatory conditions, such as those associated with HIV infection, where the accumulation of the neurotoxic kynurenine pathway metabolite, quinolinic acid, contributes to neuronal damage. ixcela.comnih.gov The ability of 6-chloro-D-tryptophan to inhibit the formation of quinolinic acid in HIV-infected macrophages has been demonstrated to prevent neuronal damage in human fetal brain aggregate cultures. nih.gov
Beyond the kynurenine pathway, there is evidence to suggest that 6-chloro-DL-tryptophan may influence other metabolic processes. For instance, it has been shown to prevent increased lactate (B86563) production in dendritic cells differentiated from the bone marrow of UV-irradiated mice, pointing towards an effect on glycolysis. science.govscience.gov
The alteration of these metabolic pathways has significant implications for drug delivery and therapeutic strategies. The development of IDO1 inhibitors is a major focus in cancer immunotherapy, and halogenated tryptophan analogues are valuable lead compounds in this area. nih.govnih.gov The ability to modulate metabolic pathways at the cellular level opens up possibilities for combination therapies where the metabolic landscape of the tumor microenvironment is altered to enhance the efficacy of other anticancer agents.
Table 2: Investigated Effects of 6-Chloro-Tryptophan Analogs on Metabolic Pathways
| Compound | Metabolic Pathway | Key Enzyme Targeted | Observed Effect | Potential Therapeutic Implication |
| 6-chloro-DL-tryptophan | Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO1) | Inhibition of IFN-gamma-induced L-tryptophan degradation. researchgate.net | Cancer immunotherapy, modulation of immune responses. |
| 6-chloro-D-tryptophan | Kynurenine Pathway | Not specified (upstream of quinolinic acid synthesis) | Suppression of kynurenine synthesis and quinolinic acid formation. ixcela.comnih.gov | Neuroprotection in inflammatory and infectious diseases. |
| 6-chloro-DL-tryptophan | Glycolysis | Not specified | Prevention of increased lactate production in dendritic cells. science.govscience.gov | Modulation of immune cell function. |
This table summarizes findings from studies on the deprotected forms of this compound.
Investigative Applications in Disease Models and Therapeutic Potential Excluding Dosage/administration
Neurological and Psychiatric Disorders
Tryptophan metabolism is critically involved in the synthesis of serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter implicated in the regulation of mood, sleep, and cognition. lab-chemicals.com Consequently, alterations in tryptophan availability and metabolism have been extensively studied in the context of neurological and psychiatric disorders.
The availability of tryptophan in the brain is a rate-limiting step for the synthesis of serotonin. lab-chemicals.com Therefore, fluctuations in tryptophan levels can directly impact serotonergic neurotransmission, which in turn influences mood, behavior, and various cognitive functions. Studies involving acute tryptophan depletion (ATD), a method used to temporarily lower brain serotonin levels, have provided significant insights into the role of this neurotransmitter.
Research has shown that tryptophan depletion can lead to a lowering of mood, particularly in individuals with a family history of depression. nih.gov Conversely, increasing tryptophan levels through supplementation has been associated with decreased quarrelsome behaviors and increased agreeableness, suggesting a direct influence on social behavior. nih.gov The effects of tryptophan modulation on cognition are complex; for instance, tryptophan depletion has been observed to impair memory consolidation while improving focused attention. nih.gov
Table 1: Effects of Tryptophan Modulation on Mood, Behavior, and Cognition
| Experimental Approach | Observed Effects | Relevant Findings |
|---|---|---|
| Acute Tryptophan Depletion (ATD) | Lowered mood in susceptible individuals | Impaired memory consolidation, improved focused attention |
| Tryptophan Supplementation | Decreased quarrelsomeness, increased agreeableness | Potential for direct influence on social behavior |
The "serotonin hypothesis" of depression posits that a deficiency in brain serotonin is a contributing factor to the development of depressive symptoms. Given that tryptophan is the sole precursor to serotonin, its metabolism is a key area of investigation in the pathophysiology of depression. broadinstitute.org Low levels of tryptophan have been observed in individuals with depression. nih.gov Research indicates that a diet low in tryptophan can lead to increased irritability and anxiety. broadinstitute.org
Acute tryptophan depletion has been shown to induce a temporary negative mood in individuals at risk for depression. nih.gov This suggests that the serotonergic system's stability, which is dependent on tryptophan availability, is crucial for mood regulation. In the context of anxiety, the evidence for a direct causal link with tryptophan levels is less consistent. Systematic reviews of studies on acute tryptophan depletion have not found clear and consistent evidence that it provokes anxiety in individuals at risk for anxiety disorders. nih.gov
Alterations in tryptophan metabolism have been identified as a significant area of interest in the study of Autism Spectrum Disorder (ASD). Research has indicated that some individuals with ASD may have impaired tryptophan metabolism. nih.gov Tryptophan is a precursor to several important compounds involved in neurodevelopment, including serotonin and kynurenic acid. mdpi.com
Studies have found that children with ASD may have reduced plasma levels of tryptophan. genscript.com This could limit its availability for serotonin production in the central nervous system, potentially impacting serotonergic function. genscript.com The gut microbiota, which can metabolize tryptophan into various compounds, is also being investigated for its role in the gut-brain axis and its potential influence on ASD. nih.gov Decreased tryptophan metabolism in individuals with ASD could alter brain development, neuroimmune activity, and mitochondrial function. mdpi.com
Infectious Diseases (e.g., Tuberculosis)
The biosynthesis of essential amino acids in pathogens, a pathway often absent in humans, presents an attractive target for the development of new antimicrobial agents.
Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, can synthesize its own tryptophan, which is essential for its survival within the host, particularly when faced with the host's immune response. globethesis.com The host's immune system can attempt to starve the bacteria of tryptophan as a defense mechanism. nih.gov Therefore, inhibiting the tryptophan biosynthesis pathway in Mtb is a promising strategy for new anti-tuberculosis drug discovery. globethesis.com
Research has shown that halogenated analogs of anthranilate, an intermediate in the tryptophan biosynthesis pathway, can disrupt this pathway and kill Mtb in vitro. nih.gov For example, 6-fluoroanthranilic acid (6-FABA), an anthranilate-like compound, has demonstrated the ability to reduce the bacterial load in infected mice, suggesting that it works in synergy with the host's immune response. globethesis.com This highlights the potential of halogenated tryptophan analogs, such as Boc-6-chloro-DL-tryptophan, as scaffolds for the development of novel anti-tuberculosis agents that target amino acid biosynthesis.
Table 2: Investigational Compounds Targeting Tryptophan Biosynthesis in M. tuberculosis
| Compound/Analog Class | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Halogenated Anthranilate Analogs (e.g., 6-FABA) | Inhibition of tryptophan biosynthesis | Synergizes with host immunity to reduce bacterial load |
| Indole-4-carboxamides | Act as prodrugs of a tryptophan antimetabolite | Potent antitubercular activity |
| Azetidine derivatives (e.g., BRD4592) | Allosteric inhibition of tryptophan synthase | Kills M. tuberculosis by targeting a key enzyme in the pathway |
Renal and Metabolic Disorders
Dysregulation of tryptophan metabolism has been implicated in the pathophysiology of both renal and metabolic diseases. The accumulation of certain tryptophan metabolites can contribute to disease progression.
In chronic kidney disease (CKD), there is often an accumulation of tryptophan metabolites due to impaired renal clearance. Some of these metabolites, such as indoxyl sulfate (B86663), are uremic toxins that can exacerbate kidney damage and contribute to the progression of CKD. The gut microbiota plays a significant role in the production of these metabolites from dietary tryptophan.
Metabolic disorders are also associated with altered tryptophan metabolism. For instance, abnormalities in the kynurenine (B1673888) pathway, the major metabolic route for tryptophan, have been reported in various diseases. Low levels of tryptophan have been associated with increased mortality risk in malnourished medical inpatients, suggesting its importance in metabolic homeostasis. Furthermore, tryptophan metabolites have been linked to an elevated risk of death in patients with coronary heart disease, highlighting the systemic impact of its metabolic pathways. nih.gov
Modulation of Indoxyl Sulfate in Chronic Kidney Disease
Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function, leading to the accumulation of uremic toxins. One such toxin, indoxyl sulfate, is derived from the metabolism of dietary tryptophan by gut microbiota. Tryptophan is first converted to indole (B1671886) by the bacterial enzyme tryptophanase. Indole is then absorbed into the bloodstream and metabolized in the liver to indoxyl sulfate. Elevated levels of indoxyl sulfate are associated with the progression of CKD and cardiovascular complications.
A promising therapeutic strategy for CKD involves the inhibition of tryptophanase to reduce the production of indole and subsequently lower the levels of indoxyl sulfate. While direct studies on this compound as a tryptophanase inhibitor are limited, research into tryptophan analogues suggests a potential role for such compounds. The core concept is that molecules that mimic the structure of tryptophan can act as competitive or non-competitive inhibitors of tryptophanase. Although specific research on 6-chloro-DL-tryptophan's effect on this enzyme is not yet widely published, the exploration of various tryptophan homologues as inhibitors of Escherichia coli tryptophan indole-lyase (tryptophanase) has shown that modifications to the tryptophan structure can lead to potent and selective inhibition. nih.gov This line of investigation opens the door for future studies to assess the efficacy of this compound or its active form, 6-chloro-DL-tryptophan, in this capacity.
Enzyme Inhibitors in Metabolic Regulation
The metabolism of tryptophan is a complex process involving several key enzymes. The kynurenine pathway is the major route for tryptophan degradation and produces several neuroactive and immunologically active metabolites. Dysregulation of this pathway is implicated in various diseases.
Research has shown that DL-6-chlorotryptophan, the deprotected form of this compound, can influence this pathway. Specifically, it is metabolized in the liver to 4-chloro-3-hydroxyanthranilic acid. nih.gov This metabolite has been identified as a potent inhibitor of the enzyme 3-hydroxyanthranilate oxidase. nih.govdntb.gov.ua The inhibition of this enzyme leads to a decrease in the formation of quinolinate, a downstream metabolite in the kynurenine pathway. frontiersin.orgnih.gov Quinolinate is an NMDA receptor agonist and has been implicated in neurotoxic processes. By modulating the activity of 3-hydroxyanthranilate oxidase, 6-chloro-DL-tryptophan demonstrates a clear role in the regulation of tryptophan metabolism, which could have therapeutic implications for conditions associated with altered kynurenine pathway activity.
Table 1: Investigated Enzymatic Inhibition by a Metabolite of 6-chloro-DL-tryptophan
| Metabolite | Target Enzyme | Effect | Potential Implication |
| 4-chloro-3-hydroxyanthranilic acid | 3-hydroxyanthranilate oxidase | Inhibition | Reduction of quinolinate formation |
Cancer Research
Tryptophan metabolism is increasingly recognized as a critical pathway in cancer progression. Tumors can exploit this pathway to create an immunosuppressive microenvironment and to provide essential metabolites for their growth. Consequently, targeting enzymes involved in tryptophan catabolism has become a promising strategy in cancer therapy.
Immunomodulation through Tryptophan Metabolism
A key enzyme in the tryptophan catabolism pathway is Indoleamine 2,3-dioxygenase (IDO1). IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. nih.gov It catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine. nih.gov This depletion of tryptophan and accumulation of kynurenine and its downstream metabolites suppresses the proliferation and activity of effector T-cells and promotes the generation of regulatory T-cells, thereby allowing the tumor to evade the immune system. nih.gov
Inhibitors of IDO1 are therefore being actively investigated as cancer immunotherapeutics. Research has identified 6-Chloro-DL-tryptophan as an inhibitor of IDO1. nih.gov A study by Cady and Sono (1991) reported the inhibitory activity of various tryptophan analogues on IDO1. While the primary focus of this specific publication was on other analogues, it is cited in later literature as having established the IDO1 inhibitory properties of 6-Chloro-DL-tryptophan. nih.gov One publication presents a table listing the IC50 value for 6-Chloro-DL-Tryptophan as 500 µM for the inhibition of recombinant human IDO1. nih.gov The Boc-protected form, this compound, would serve as a prodrug in this context, releasing the active 6-chloro-DL-tryptophan upon metabolic cleavage of the Boc group. The inhibition of IDO1 by 6-chloro-DL-tryptophan represents a direct mechanism through which this compound can modulate the tumor immune microenvironment and potentially restore anti-tumor immunity.
Table 2: Reported IDO1 Inhibition by 6-chloro-DL-tryptophan
| Compound | Target Enzyme | IC50 Value (recombinant human IDO1) | Reference |
| 6-Chloro-DL-Tryptophan | Indoleamine 2,3-dioxygenase 1 (IDO1) | 500 µM | Cady SG et al. (1991) as cited in nih.gov |
Targeting Cancer Cell Proliferation
Beyond its role in immunomodulation, tryptophan metabolism is also crucial for providing the building blocks necessary for rapid cancer cell proliferation. Tryptophan is an essential amino acid, and its availability can be a rate-limiting factor for protein synthesis and cell growth. scivisionpub.com Tumors often upregulate tryptophan transporters to ensure a sufficient supply of this critical nutrient. nih.gov
Strategies that aim to deplete tryptophan levels in the tumor microenvironment are being explored as a means to inhibit cancer cell proliferation. The degradation of tryptophan by enzymes like tryptophan side-chain oxidase (TSO) has been shown to suppress the growth of hepatocellular carcinoma cells by inducing apoptosis and inhibiting proliferation and migration. nih.gov While direct studies on the effect of this compound on cancer cell proliferation are not extensively documented, its role as an IDO1 inhibitor has indirect implications. By inhibiting IDO1, the compound would prevent the depletion of tryptophan in the tumor microenvironment. However, the broader impact of halogenated tryptophan analogues on cancer cell viability warrants further investigation. For instance, studies on boronated tryptophan derivatives have shown that modifications to the tryptophan structure can lead to increased accumulation in tumor cells, which is being explored for boron neutron capture therapy. nih.gov This suggests that substituted tryptophans can be selectively taken up by cancer cells, opening avenues for targeted therapeutic approaches. Further research is needed to elucidate the direct effects of this compound on cancer cell proliferation, independent of its immunomodulatory actions.
Advanced Research Techniques and Future Directions
Spectroscopic and Analytical Techniques for Studying Boc-6-chloro-DL-tryptophan and its Metabolites
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric excess of this compound. Chiral HPLC methods are particularly critical for separating the D- and L-enantiomers, which is essential as they may exhibit different biological activities.
The separation of tryptophan derivatives, including halogenated analogs, can be effectively achieved using chiral stationary phases (CSPs). nih.gov For instance, a Cinchona alkaloid-based zwitterionic CSP has been successfully used for the enantiomeric separation of 6-chlorotryptophan. nih.gov This method allows for the direct analysis of the enantiomers without the need for derivatization. nih.gov A typical mobile phase for such separations might consist of methanol (B129727) and water with additives like formic acid and diethylamine (B46881) to achieve good separation of the enantiomers. nih.gov The optical purity of synthesized 6-chloro-L-tryptophan has been determined to be greater than 99.0% using this HPLC technique. nih.gov
For Boc-protected amino acids, carbohydrate-based CSPs are also highly effective. rsc.org The choice of mobile phase polarity plays a significant role in the chiral recognition on these columns. rsc.org The hydrophobicity of the protecting group, in this case, the Boc group, can influence the chiral recognition, particularly through π–π interactions with the stationary phase. rsc.org
Table 1: Example HPLC Conditions for Chiral Separation of Tryptophan Analogs
| Parameter | Condition |
| Column | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) |
| Mobile Phase | Methanol/H₂O (98/2) containing 25–75 mM formic acid and 20–50 mM diethylamine |
| Detection | UV or Mass Spectrometry |
| Application | Determination of enantiomeric excess of 6-chlorotryptophan |
This table is illustrative and specific conditions may need to be optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for identifying and quantifying metabolites of this compound in biological samples. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The development of a robust LC-MS/MS method involves optimizing the chromatographic separation to resolve the parent compound from its potential metabolites. nih.gov Mass spectrometric detection, often using multiple reaction monitoring (MRM), provides high selectivity and sensitivity for the quantification of target analytes. nih.gov This technique has been successfully applied to the simultaneous determination of tryptophan and its various metabolites in biological matrices like serum and brain tissue. nih.gov
In the context of this compound, an LC-MS/MS method would be crucial for tracking its metabolic pathway. For instance, studies on halogenated tryptophan analogs have shown that they can disrupt essential metabolic pathways in organisms like Trypanosoma brucei. nih.govplos.org Metabolomics analysis of parasites treated with these compounds revealed significant changes in aromatic amino acid metabolism. nih.gov A similar approach could be used to identify metabolites of this compound, which may include hydroxylated, de-chlorinated, or de-protected species.
Table 2: Key Parameters in LC-MS/MS Method Development for Tryptophan Metabolites
| Parameter | Description |
| Chromatographic Separation | Typically achieved on a C18 column with a gradient elution to separate analytes with varying polarities. nih.gov |
| Ionization Source | Electrospray ionization (ESI) in positive mode is common for tryptophan and its metabolites. nih.gov |
| Mass Spectrometric Detection | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. nih.gov |
| Sample Preparation | Protein precipitation is often required for biological samples to remove interferences. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.
For tryptophan and its derivatives, the aromatic region of the ¹H NMR spectrum provides characteristic signals for the indole (B1671886) ring protons. researchgate.net The presence of the chlorine atom at the 6-position of the indole ring in this compound would lead to a specific splitting pattern and chemical shift changes in this region, which can be used to confirm its position. The Boc protecting group would also give rise to a characteristic singlet in the upfield region of the ¹H NMR spectrum.
Furthermore, advanced NMR techniques, such as chlorine-35/37 NMR, can be employed to directly probe the environment of the chlorine atom. acs.orgnih.govacs.org While this is a more specialized technique, it can provide valuable information about the electronic structure around the halogen. The analysis of chlorine-35/37 NMR spectra of L-tryptophan hydrochloride has been used to determine the chlorine electric field gradient and chemical shift tensors. acs.orgacs.org
Fluorescence Spectroscopy for Tryptophan Analogs
Tryptophan is an intrinsically fluorescent amino acid, and its fluorescence properties are highly sensitive to its local environment. biosynth.com The introduction of a chlorine atom and a Boc protecting group in this compound is expected to modulate its fluorescence characteristics. Fluorescence spectroscopy can, therefore, be a valuable tool for studying this compound.
The fluorescence of tryptophan is due to the indole ring, with an absorption maximum around 280 nm and an emission maximum that can vary depending on the solvent polarity. biosynth.com Modifications to the indole ring, such as halogenation, can lead to shifts in the absorption and emission spectra. nih.gov For example, some tryptophan analogs exhibit red-shifted fluorescence spectra compared to tryptophan itself. nih.gov
This technique can be used to probe the binding of this compound to proteins or other biological macromolecules. Changes in the fluorescence emission spectrum upon binding can provide information about the binding event and the nature of the binding site. biosynth.com
Table 3: General Fluorescence Properties of Tryptophan and its Analogs
| Property | Tryptophan | Tryptophan Analogs |
| Absorption Maximum | ~280 nm biosynth.com | Can be red-shifted depending on the modification. nih.gov |
| Emission Maximum | ~350 nm in aqueous solution biosynth.com | Varies with the analog and solvent environment. nih.gov |
| Quantum Yield | Sensitive to the local environment. biosynth.com | Can be higher or lower than tryptophan. nih.gov |
Computational and Molecular Modeling Approaches
Molecular Docking for Enzyme-Inhibitor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This approach is particularly useful for studying the interaction of potential inhibitors, such as this compound, with their target enzymes.
In the context of tryptophan metabolism, enzymes like indoleamine 2,3-dioxygenase (IDO1) are important therapeutic targets. nih.gov Tryptophan analogs are known to inhibit IDO1. nih.gov Molecular docking simulations can be used to model the binding of this compound to the active site of such enzymes. These simulations can provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding affinity of the compound. nih.gov
The results from molecular docking can help to rationalize the inhibitory activity of this compound and guide the design of more potent and selective inhibitors. By understanding the structural basis of the enzyme-inhibitor interaction, it is possible to make targeted modifications to the inhibitor to improve its binding characteristics. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of compounds. For tryptophan derivatives, SAR studies have been crucial in developing selective inhibitors for enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research. nih.gov The addition of a chlorine atom to a compound is a common strategy in drug discovery, often leading to profound effects on biological activity. chemrxiv.org
In the development of D1 receptor antagonists based on a 1-phenylbenzazepine framework, SAR studies have shown that a 6-chloro group can enhance affinity. mdpi.com The regioselectivity of halogenation is a key factor, as demonstrated by flavin-dependent halogenases that can precisely modify tryptophan at specific positions, such as C6. nih.gov The crystal structure of tryptophan-6-halogenase (BorH) with bound tryptophan confirms that regioselectivity is determined by the precise positioning of the substrate in the active site, juxtaposing the C6 atom with the catalytic lysine (B10760008) residue. nih.gov These insights are critical for designing new derivatives with tailored biological activities.
In Vitro and In Vivo Research Models
Cellular Assays (e.g., Enzyme Activity, Proliferation)
Cellular assays are essential for evaluating the biological effects of compounds like this compound and its derivatives. In vitro studies have investigated a range of halogenated tryptophan analogues for their anti-parasitic potency against Trypanosoma brucei, the agent causing human African trypanosomiasis. nih.gov Several of these analogues demonstrated significant trypanocidal activity by disrupting essential transamination mechanisms in the parasite. nih.gov
Derivatives of tryptophan have also been synthesized and evaluated for their ability to inhibit enzymes involved in disease. For instance, novel tryptophan hydroxylase (TPH1) inhibitors have been identified that are competitive with the substrate tryptophan, effectively blocking its binding site as confirmed by kinetic analysis and co-crystal structures. nih.govbenthamopenarchives.com Similarly, tryptophan analogues have been designed as tool compounds to study the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression. nih.govrsc.org While these analogues showed functionally-relevant binding and enzyme inhibition, they were not metabolized by IDO1. nih.govrsc.org
In other cellular models, high concentrations of tryptophan have been shown to be toxic to yeast, and tryptophan degradation-deficient mutants are more sensitive to cell wall or membrane stresses. researchgate.net Furthermore, certain tryptophan metabolites have been found to negatively correlate with the growth of Chinese hamster ovary (CHO) cells in culture, suggesting that byproducts of tryptophan metabolism can be inhibitory to cell proliferation. researchgate.net
| Compound Class | Assay Type | Biological Target/System | Observed Effect | Reference |
|---|---|---|---|---|
| Halogenated Tryptophan Analogues | Anti-parasitic Activity | Trypanosoma brucei | Significant trypanocidal activity; disruption of transamination. | nih.gov |
| Novel Tryptophan Derivatives | Enzyme Inhibition | Tryptophan Hydroxylase 1 (TPH1) | Competitive inhibition versus tryptophan substrate. | nih.govbenthamopenarchives.com |
| Tryptophan Analogues | Enzyme Inhibition | Indoleamine-2,3-dioxygenase 1 (IDO1) | Demonstrated binding and inhibition but no metabolism. | nih.govrsc.org |
| Tryptophan | Cell Stress/Proliferation | Saccharomyces cerevisiae (yeast) | High levels are toxic and reduce cell wall/membrane stress tolerance. | researchgate.net |
| Tryptophan Metabolites | Cell Proliferation | Chinese Hamster Ovary (CHO) Cells | Negative correlation with cell growth. | researchgate.net |
Animal Models for Neurochemical and Behavioral Studies
Animal models are indispensable for understanding the systemic effects of tryptophan derivatives on neurochemistry and behavior. Studies using rat models have explored the metabolism and neurochemical impact of 6-fluoro-DL-tryptophan. nih.gov Administration of this compound led to a transient depletion of serotonin (B10506) (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in various brain regions. nih.gov The research also identified 6-fluoro-5-HT as a metabolite, suggesting that 6-fluoro-DL-tryptophan could serve as an in vivo precursor for tracing serotoninergic pools. nih.gov Competition studies in rats demonstrated that 6-fluoro-DL-tryptophan competes with L-tryptophan for binding to albumin and for transport across the blood-brain barrier. nih.gov
Mouse models have also been pivotal. The BALB/cJ inbred mouse strain, which exhibits low brain serotonin content and anxious behavior, is used as a model for stress-related phenotypes. nih.gov This strain has fewer neurons expressing tryptophan hydroxylase 2 (Tph2), the rate-limiting enzyme for serotonin synthesis, resulting in less 5-HT neurotransmission. nih.gov TPH2 heterozygous mice serve as a model to study the effects of tryptophan on neuropsychiatric conditions. nih.gov In these mice, tryptophan supplementation was found to reduce anxiety and enhance cognitive performance, highlighting its potential role in neuro-nutrition. nih.gov Furthermore, tryptophan-based inhibitors of butyrylcholinesterase have been tested in animal models, showing a positive impact on long-term memory retrieval without adverse motor effects. nih.gov
Emerging Areas of Research
Applications in Optogenetics and Chemical Biology
The unique chemical properties of tryptophan's indole ring make it an attractive target for site-specific protein functionalization. researchgate.netnih.gov In chemical biology, modifying proteins with non-canonical amino acids like halogenated tryptophans allows for the design of proteins with new functions or for use as probes to study biological processes. researchgate.netnih.govrsc.org Tryptophan is the least abundant of the canonical amino acids in eukaryotes, making it an ideal handle for late-stage, site-specific functionalization of peptides and proteins with minimal off-target effects. acs.org
Researchers have engineered autonomous bacterial cells capable of biosynthesizing various halogenated tryptophans (e.g., 6-chloro-tryptophan, 7-chloro-tryptophan) and incorporating them into proteins with high efficiency and fidelity. nih.govresearchgate.net This is achieved by using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize the halogenated tryptophan and incorporate it in response to a specific codon during protein synthesis. nih.govresearchgate.net This platform enables the creation of proteins with halogenated tryptophan residues at specific sites, which can be used to explore how halogenation affects protein function or to serve as chemical handles for further bio-orthogonal modifications. nih.govresearchgate.net These techniques provide the foundation for advanced applications, including the development of novel probes for bioimaging or the creation of precisely modified proteins for use in fields like optogenetics.
Development of Next-Generation Tryptophan Derivatives
The strategic incorporation of halogen atoms into the tryptophan scaffold is a well-established method for modulating the physicochemical and pharmacological properties of the resulting derivatives. This compound serves as a versatile building block for the synthesis of a diverse array of next-generation tryptophan derivatives with tailored biological activities. The presence of the chlorine atom at the 6-position of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov
Researchers are actively exploring the derivatization of this compound to create novel compounds with enhanced therapeutic potential. These efforts often involve modifications at various positions of the tryptophan core, including the indole nitrogen, the carboxyl group, and the amino group, once the Boc protecting group is removed. The resulting derivatives are then screened for a wide range of biological activities, from antimicrobial to anticancer effects.
One promising avenue of research is the incorporation of 6-chlorotryptophan into peptides. The unique electronic properties of the chlorinated indole ring can impart desirable characteristics to the peptide, such as increased resistance to enzymatic degradation and improved binding affinity for its target. The synthesis of these modified peptides often utilizes solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated into the growing peptide chain.
The development of these next-generation derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for the desired therapeutic effects. This iterative process of design, synthesis, and testing is crucial for the development of novel drug candidates.
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Functional Groups | Desired Outcome |
| Indole Nitrogen | Alkylation, Arylation | Altered electronic properties, improved binding |
| Carboxyl Group | Esterification, Amidation | Enhanced cell permeability, prodrug strategies |
| Amino Group (post-Boc deprotection) | Acylation, Sulfonylation | Modified biological activity, targeted delivery |
Exploration of Novel Therapeutic Targets
The unique structural and electronic properties of this compound and its derivatives make them valuable tools for exploring novel therapeutic targets. The introduction of a chlorine atom can alter the way a molecule interacts with its biological target, sometimes leading to enhanced potency or a novel mechanism of action.
One area of significant interest is the targeting of protein-protein interactions (PPIs). nih.gov Tryptophan residues are often found at the interface of interacting proteins, where they play a crucial role in mediating the binding event. nih.gov By incorporating 6-chlorotryptophan into peptides or small molecules, researchers can develop probes to study these interactions or inhibitors to disrupt them. The chlorine atom can form specific halogen bonds with the protein target, leading to tighter and more selective binding.
Another promising application is in the development of enzyme inhibitors. The modified tryptophan core can be designed to fit into the active site of a target enzyme, blocking its activity. For example, derivatives of 6-chlorotryptophan have been investigated as potential inhibitors of enzymes involved in tryptophan metabolism, which is often dysregulated in diseases such as cancer.
Furthermore, the inherent fluorescence of the indole ring, which can be modulated by halogenation, allows for the development of fluorescent probes. These probes can be used to visualize and study biological processes in real-time, providing valuable insights into disease mechanisms and the effects of potential drug candidates. The development of such tools is a critical aspect of modern drug discovery and chemical biology.
The exploration of these novel therapeutic targets is often facilitated by high-throughput screening (HTS) of compound libraries containing derivatives of this compound. These screens can rapidly identify "hit" compounds that modulate the activity of a particular target, which can then be further optimized to develop potent and selective drug candidates.
Table 2: Examples of Potential Therapeutic Targets for 6-Chlorotryptophan Derivatives
| Target Class | Specific Example | Rationale |
| Protein-Protein Interactions | p53-MDM2 | Tryptophan is a key residue in the interaction |
| Enzymes | Indoleamine 2,3-dioxygenase (IDO) | Tryptophan metabolism is a key pathway in cancer |
| Receptors | Serotonin Receptors | Tryptophan is the precursor to serotonin |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-6-chloro-DL-tryptophan, and how can yield be maximized?
- Methodological Answer :
- Step 1 : Start with DL-tryptophan and introduce the Boc (tert-butoxycarbonyl) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaOH/THF) .
- Step 2 : Direct electrophilic chlorination at the 6-position of the indole ring using N-chlorosuccinimide (NCS) in acetic acid or DMF under controlled temperature (0–25°C). Monitor reaction progress via TLC .
- Yield Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Typical yields range from 60–75%, depending on reaction scale and chlorination efficiency .
- Data Table :
| Reaction Condition | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc Protection | THF/NaOH | 0–5 | 85–90 |
| Chlorination | NCS/AcOH | 25 | 65 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselective chlorination (absence of peaks for 5- or 7-substituted isomers) and Boc group integrity (δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 341.1 (C16H19ClN2O4) .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹ for Boc group) and indole N–H (~3400 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the Boc group .
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months. Typical degradation <5% over 12 months under optimal conditions .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer :
- Source Analysis : Compare studies for variables such as:
- Purity : Ensure ≥95% purity (via HPLC) to exclude side-products influencing bioactivity .
- Stereochemical Impact : DL vs. L/D enantiomers may exhibit divergent biological effects (e.g., in enzyme inhibition assays). Use chiral HPLC to isolate enantiomers .
- Biological Replication : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) or in vivo models to rule out context-dependent effects .
Q. What experimental designs are recommended for studying this compound in immunomodulation?
- Methodological Answer :
- Hypothesis-Driven Approach : Investigate its role in tryptophan catabolism pathways (e.g., IDO enzyme inhibition) using:
- Knockout Models : IDO-deficient mice to isolate compound-specific effects .
- T Cell Proliferation Assays : Measure tritiated thymidine uptake in mixed lymphocyte reactions with/without the compound .
- Dose-Response Analysis : Test concentrations from 1–100 μM to identify IC50 values, accounting for potential cytotoxicity (MTT assay) .
Q. How can computational methods aid in predicting this compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict electrophilic/nucleophilic sites for further derivatization .
- Molecular Docking : Simulate binding to target proteins (e.g., IDO) using AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of active sites) .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound?
- Methodological Answer :
- Solvent Polarity : Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) may reflect aggregation tendencies. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
- pH Dependency : Test solubility across pH 3–10 (e.g., citrate-phosphate buffers). The Boc group’s stability decreases below pH 2, altering solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
